4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds. According to PubChem chemical database records, the official International Union of Pure and Applied Chemistry name is designated as "4-carboxybutyl(trimethyl)azanium;chloride". This nomenclature reflects the modern azanium naming system, which has largely replaced older ammonium-based naming conventions in contemporary chemical literature.
The compound exhibits multiple acceptable systematic names within chemical databases. Alternative nomenclature includes "4-Carboxy-N,N,N-trimethyl-1-butanaminium chloride" and "1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride". These naming variations demonstrate the evolution of chemical nomenclature systems and the need for standardization across different database platforms. The European Community has assigned the compound the identification number 831-532-9, providing an additional standardized identifier for regulatory and commercial purposes.
The structural basis for the systematic name derives from the compound's fundamental architecture: a four-carbon aliphatic chain bearing a terminal carboxylic acid group, with the nitrogen atom positioned at the opposite terminus and substituted with three methyl groups. This configuration creates a zwitterionic-like structure when considering the carboxylate and ammonium functionalities, though the overall compound remains a simple salt due to the presence of the chloride counterion.
Structural Relationship to Quaternary Ammonium Carboxylates
This compound belongs to the broader class of quaternary ammonium compounds, which are characterized by a permanently charged nitrogen atom bearing four organic substituents. Quaternary ammonium cations are positively-charged polyatomic ions with the general structure [NR₄]⁺, where R represents alkyl, aryl, or organyl groups. The permanent positive charge distinguishes these compounds from primary, secondary, or tertiary ammonium cations, which are pH-dependent.
The carboxylate functionality in this compound represents a significant structural feature that differentiates it from simple quaternary ammonium salts. This dual-functionality creates amphiphilic properties, allowing the molecule to interact with both polar and non-polar substances. The presence of both ionic and carboxylic acid functionalities classifies this compound as a member of the quaternary ammonium carboxylate subfamily, which exhibits unique physicochemical properties compared to conventional quaternary ammonium compounds.
Research indicates that quaternary ammonium compounds containing carboxylate functionalities demonstrate enhanced solubility characteristics and modified surface-active properties compared to their simple alkyl counterparts. The carboxylic acid group can participate in hydrogen bonding and metal coordination, expanding the potential applications of such compounds beyond traditional quaternary ammonium salt uses. Industrial synthesis methods for this compound class typically involve quaternization of tertiary amines containing carboxylate precursors.
Comparative Analysis of Chemical Abstracts Service Registry Numbers (85331-42-6 versus 87597-00-0)
Chemical database analysis reveals a critical distinction between two closely related Chemical Abstracts Service registry numbers associated with this compound system. The number 85331-42-6 corresponds to the complete salt form "this compound", while 87597-00-0 represents the cationic portion "4-Carboxy-N,N,N-trimethylbutan-1-aminium" without the chloride counterion.
This distinction reflects fundamental differences in molecular composition and properties between the two chemical entities. The complete salt (85331-42-6) represents the stable, isolable form typically encountered in laboratory and industrial applications, while the cation-only form (87597-00-0) represents the charged organic component without its counterion. Database records indicate that the cationic form was first registered in 2007, while the complete salt form appeared in chemical databases in 2013.
The molecular weight difference between these two forms provides clear evidence of their distinct chemical identities. The complete salt form exhibits a molecular weight of 195.69 grams per mole, while the cationic portion alone has a molecular weight of 160.23 grams per mole. This 35.46 gram per mole difference corresponds precisely to the mass contribution of the chloride anion (35.45 grams per mole), confirming the structural relationship between these two Chemical Abstracts Service entries.
| Chemical Abstracts Service Number | Chemical Form | Molecular Weight (g/mol) | First Database Entry |
|---|---|---|---|
| 85331-42-6 | Complete salt with chloride | 195.69 | 2013 |
| 87597-00-0 | Cation only | 160.23 | 2007 |
Molecular Formula Validation (C₈H₁₈ClNO₂) and Weight Confirmation (195.69 grams per mole)
Comprehensive molecular formula analysis confirms that this compound possesses the empirical formula C₈H₁₈ClNO₂. This formula accurately represents the complete salt form, incorporating all constituent atoms including the chloride counterion. The molecular composition consists of eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, distributed across the organic cation and inorganic anion portions of the salt.
Structural analysis using simplified molecular-input line-entry system notation provides additional validation of the molecular formula. The simplified molecular-input line-entry system representation "CN+(C)CCCCC(=O)O.[Cl-]" explicitly shows the ionic nature of the compound, with the positively charged nitrogen center and the separated chloride anion. This notation confirms the presence of the quaternary ammonium functionality and the carboxylic acid group within the molecular structure.
Molecular weight calculations based on standard atomic masses yield a theoretical molecular weight of 195.69 grams per mole for the complete salt form. This value has been computationally verified through multiple chemical database platforms and represents the sum of all constituent atomic masses. The molecular weight provides crucial information for stoichiometric calculations and analytical method development for this compound.
| Molecular Component | Atomic Contribution | Mass Contribution (g/mol) |
|---|---|---|
| Carbon atoms (8) | C₈ | 96.08 |
| Hydrogen atoms (18) | H₁₈ | 18.15 |
| Nitrogen atom (1) | N | 14.01 |
| Oxygen atoms (2) | O₂ | 32.00 |
| Chlorine atom (1) | Cl | 35.45 |
| Total Molecular Weight | C₈H₁₈ClNO₂ | 195.69 |
The International Chemical Identifier key "STKSGQDPTZXSOU-UHFFFAOYSA-N" provides a unique computational identifier for this specific molecular structure. This standardized identifier enables unambiguous chemical database searches and facilitates automated chemical informatics applications. The International Chemical Identifier system represents the most current approach to chemical structure identification and has become the standard for modern chemical databases and computational chemistry applications.
Properties
IUPAC Name |
4-carboxybutyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSGQDPTZXSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742651 | |
| Record name | 4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85331-42-6 | |
| Record name | 4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxy-N,N,N-trimethyl-1-butanaminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkylation of γ-Chlorobutyric Acid with Trimethylamine
The most industrially scalable method involves reacting γ-chlorobutyric acid with trimethylamine under catalytic conditions. This route, patented by CN101538214A, utilizes potassium or sodium halides (1–5 wt%) to accelerate the nucleophilic substitution.
Reaction Mechanism and Optimization
The reaction proceeds via an SN2 mechanism, where trimethylamine displaces the chloride group in γ-chlorobutyric acid. Key parameters include:
- Temperature : 60–120°C under 0.4–0.8 MPa pressure (3–10 hours) or 30–35°C at atmospheric pressure (2–4 days).
- Molar ratio : Trimethylamine is used in 2–8-fold excess relative to γ-chlorobutyric acid, with 3 equivalents being optimal.
- Catalyst : Potassium iodide (1 wt%) enhances reaction rate by stabilizing the transition state through halide exchange.
Post-reaction workup involves vacuum distillation to remove excess trimethylamine, followed by hydrochloric acid addition to precipitate the chloride salt. Crystallization in ethanol yields 70–75% pure product.
Table 1: Comparative Analysis of Direct Alkylation Conditions
| Parameter | Low-Yield Conditions | High-Yield Conditions |
|---|---|---|
| Temperature | 30–35°C | 90°C |
| Pressure | Atmospheric | 0.6 MPa |
| Reaction Time | 72 hours | 6 hours |
| Catalyst Loading | 1 wt% KI | 1 wt% KI |
| Yield | 61.5% | 75% |
Reductive Amination Followed by Quaternary Ammonium Formation
A peptide synthesis-derived approach (RSC Supporting Information) involves sequential reductive amination and methylation.
Stepwise Synthesis
- Reductive Amination : Fmoc-protected lysine reacts with formaldehyde and sodium cyanoborohydride (NaBH3CN) in ethanol to form Fmoc-hKMe2-OH (dimethylated intermediate).
- Quaternization : The dimethylated compound is treated with methyl iodide and sodium bicarbonate, yielding Fmoc-hKMe3-OH (trimethylated product).
Key Observations:
Ion Exchange from γ-Butyrobetaine Iodide
US4806282A discloses a two-step process starting from γ-aminobutyric acid (GABA):
Comparative Evaluation of Synthetic Routes
Efficiency and Scalability
- Direct Alkylation (Method 1) offers the highest scalability (75% yield in 6 hours) but requires pressurized reactors.
- Ion Exchange (Method 3) is ideal for high-purity applications but involves costly intermediates.
- Reductive Amination (Method 2) is restricted to specialized peptide synthesis due to Fmoc protection requirements.
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Chemistry
Phase Transfer Catalyst
4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride serves as an effective phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields.
Comparison with Similar Compounds
| Compound | Key Features |
|---|---|
| Butyltrimethylammonium chloride | Lacks carboxyl group |
| Trimethylbutylammonium chloride | Similar properties but less versatile |
| This compound | Unique reactivity due to carboxyl group |
Biology
Cell Membrane Dynamics
The compound is utilized in studies examining cell membrane dynamics and ion transport mechanisms. Its ability to disrupt membrane integrity enhances permeability, allowing for better understanding of ion channel activities.
Case Study: Ion Transport Mechanisms
In a recent study, researchers used this compound to investigate its effects on ion transport in human epithelial cells. The findings indicated significant modulation of calcium ion channels, suggesting potential therapeutic applications in treating ion transport disorders.
Industrial Applications
Surfactant Properties
Due to its surfactant characteristics, this compound is employed in formulating detergents and disinfectants. Its ability to lower surface tension makes it effective in cleaning products.
Table: Industrial Uses
| Application | Description |
|---|---|
| Detergents | Enhances cleaning efficiency |
| Disinfectants | Improves antimicrobial activity |
| Emulsifiers | Stabilizes mixtures of oil and water |
Mechanism of Action
The mechanism of action of 4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It also interacts with specific molecular targets, such as ion channels and transporters, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s structural analogs differ primarily in substituents at the 4th carbon and counterion identity. Key examples include:
Table 1: Structural and Functional Comparisons
Physicochemical and Reactivity Differences
- Solubility : The carboxy derivative exhibits superior aqueous solubility compared to the chloro and ethoxy analogs due to its zwitterionic nature. The iodide-containing dioxopyrrole analog (Table 1, Row 2) has lower solubility in polar solvents but higher reactivity with thiol groups .
- Reactivity :
- The dioxopyrrole substituent in the iodide salt enables selective reactions with cysteine residues in peptides, useful in mass spectrometry tagging .
- The chloro derivative (Row 4) acts as an alkylating agent, whereas the carboxy variant lacks such reactivity but may participate in hydrogen bonding or ionic interactions .
- Stability : The ethoxy-dioxo compound (Row 3) is prone to hydrolysis under acidic or basic conditions, unlike the carboxy analog, which is stable across a broader pH range .
Research Findings and Methodological Considerations
- Synthetic Routes : The carboxy compound can be synthesized via quaternization of a tertiary amine precursor with methyl chloride, analogous to methods described for iodide salts in (e.g., 74–82% yields for similar compounds) .
- Analytical Data : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming purity and structure, as demonstrated for dioxopyrrole derivatives in .
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) highlight that functional group differences significantly impact bioactivity, despite shared backbone structures .
Biological Activity
4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride, a quaternary ammonium compound with the molecular formula , is recognized for its diverse applications in scientific research and industry. This compound is characterized by its stability, water solubility, and unique structure that includes a carboxyl group, which enhances its biological activity and reactivity.
The biological activity of this compound primarily involves its interaction with biological membranes and proteins. The compound disrupts membrane integrity, leading to increased permeability and enhanced ion transport. It also modulates the activity of specific molecular targets, including ion channels and transporters, thereby influencing cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , showing effectiveness against various bacterial strains. This property makes it a potential candidate for use in disinfectants and antimicrobial formulations.
Surfactant Properties
The compound's amphiphilic nature allows it to function as a surfactant, enhancing its utility in drug delivery systems and stabilizing pharmaceutical formulations. Its ability to interact with both polar and non-polar substances facilitates the solubilization of drugs, improving bioavailability.
Cellular Interactions
Studies have shown that this compound can influence cellular processes such as:
- Cell Membrane Dynamics : The compound alters membrane fluidity and permeability, which can affect cell signaling and transport mechanisms.
- Ion Transport Mechanisms : It modulates the activity of ion channels, impacting cellular excitability and signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride | Similar quaternary structure | Different carbon chain length |
| 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride | Hydroxy group instead of carboxyl | Potentially different biological activity |
| 2-Ethyl-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride | Ethyl substitution at the second carbon | Altered hydrophobic characteristics |
The presence of the carboxyl group in this compound distinguishes it from similar compounds, enhancing its reactivity and biological applications.
Study on Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 0.5% w/v, indicating strong potential for use in antiseptic formulations.
Drug Delivery Applications
In another study focusing on drug delivery systems, researchers incorporated this compound into liposomal formulations. The results indicated enhanced encapsulation efficiency and improved release profiles for hydrophobic drugs, suggesting that this compound can significantly improve therapeutic outcomes in drug delivery applications.
Q & A
Q. What are the common synthetic routes for 4-Carboxy-N,N,N-trimethylbutan-1-aminium chloride, and how do reaction conditions influence yield?
The synthesis typically involves quaternization of a tertiary amine precursor with a carboxylic acid-containing alkyl halide. For example, reacting 3-carboxypropyldimethylamine with methyl chloride under basic conditions (e.g., NaOH) to form the quaternary ammonium salt. Solvent polarity and temperature critically affect reaction kinetics: polar aprotic solvents (e.g., acetonitrile) enhance ion-pair interactions, while temperatures >60°C accelerate alkylation but risk hydrolysis of the carboxy group. Yields >70% are achievable with optimized stoichiometry (1:1.2 amine:alkyl halide) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers prioritize?
- 1H/13C NMR : The quaternary ammonium group (N(CH3)3+) resonates at ~3.2 ppm (1H) and 52–55 ppm (13C). The carboxy proton (COOH) appears as a broad peak at ~12 ppm (pH-dependent).
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H).
- Mass Spectrometry (ESI-MS) : Look for [M-Cl]+ ion clusters due to chloride dissociation.
Cross-validate with elemental analysis to confirm Cl⁻ content .
Q. How does the zwitterionic nature of this compound influence solubility and purification strategies?
The coexistence of a positively charged quaternary ammonium group and a deprotonated carboxylate (at neutral pH) creates zwitterionic behavior, reducing solubility in non-polar solvents. Purification via recrystallization requires pH adjustment: acidic conditions (pH <3) protonate the carboxylate, enhancing solubility in ethanol/water mixtures. Ion-exchange chromatography (e.g., using Dowex resin) effectively removes ionic impurities .
Advanced Research Questions
Q. What advanced methodologies resolve contradictions in reported pKa values for the carboxy group in aqueous vs. non-aqueous media?
Discrepancies arise from solvent dielectric effects and ion-pair stabilization. Use potentiometric titration with a glass electrode in mixed solvents (e.g., water-DMSO) to measure apparent pKa. Correct for activity coefficients using the Davies equation. For non-aqueous systems, employ UV-Vis spectroscopy with pH-sensitive dyes (e.g., bromothymol blue) to track deprotonation .
Q. How can researchers optimize green synthesis protocols to minimize waste while maintaining scalability?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Waste Reduction : Recover unreacted starting materials via acid-base extraction (e.g., HCl/NaOH washes).
Lifecycle assessment (LCA) tools can quantify environmental impacts .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they addressed?
Matrix interference (e.g., proteins, salts) complicates detection. Strategies include:
Q. How do computational methods (e.g., DFT, MD simulations) predict interactions between this compound and lipid bilayers?
Density functional theory (DFT) calculates the charge distribution, revealing preferential orientation of the carboxy group toward the aqueous phase. Molecular dynamics (MD) simulations show that the quaternary ammonium moiety embeds in the lipid tail region, disrupting membrane integrity. Validate with experimental techniques like fluorescence anisotropy or Langmuir trough measurements .
Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?
- Standardized Purity Criteria : Require ≥95% purity (HPLC) and ≤0.5% residual solvent (GC-MS).
- Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., cytotoxicity in HEK293 cells).
- Positive Controls : Include a reference surfactant (e.g., CTAB) to benchmark antimicrobial activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on its surfactant properties in micelle formation studies?
Variability in critical micelle concentration (CMC) values often stems from differences in:
- Ionic Strength : High salt (e.g., 0.1M NaCl) screens repulsion between charged headgroups, lowering CMC.
- Temperature : Elevated temperatures reduce hydration of the carboxy group, altering aggregation.
Standardize measurements using conductometry or surface tension assays at 25°C in 10 mM phosphate buffer .
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the N(CH3)3+ group?
Restricted rotation around the C-N bond in the quaternary ammonium group can lead to diastereotopic methyl protons. Use variable-temperature NMR (VT-NMR) to observe coalescence at higher temperatures (>40°C). Alternatively, deuteration of the methyl groups simplifies the spectrum .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
